Mutalomycin sodium

Description

Properties

CAS No. |

124985-96-2 |

|---|---|

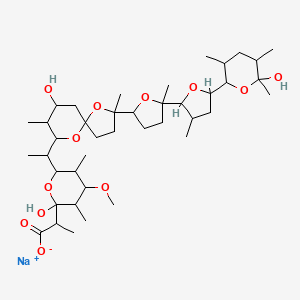

Molecular Formula |

C41H69NaO12 |

Molecular Weight |

777 g/mol |

IUPAC Name |

sodium;2-[2-hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoate |

InChI |

InChI=1S/C41H70O12.Na/c1-20-17-22(3)39(11,45)50-31(20)29-18-21(2)35(48-29)38(10)14-13-30(49-38)37(9)15-16-40(53-37)19-28(42)23(4)32(51-40)24(5)33-25(6)34(47-12)26(7)41(46,52-33)27(8)36(43)44;/h20-35,42,45-46H,13-19H2,1-12H3,(H,43,44);/q;+1/p-1 |

InChI Key |

CPFAJMOABNHQTP-UHFFFAOYSA-M |

SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)C)O)C)C)C)(C)O)C.[Na+] |

Isomeric SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)C)O)C)C)C)(C)O)C.[Na+] |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)C)O)C)C)C)(C)O)C.[Na+] |

Appearance |

Solid powder |

Other CAS No. |

124918-42-9 124985-96-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-Epimutalomycin; |

Origin of Product |

United States |

Origin and Biosynthesis of Mutalomycin Sodium

Producer Organisms: Streptomyces mutabilis and Related Streptomyces Species

Mutalomycin is a natural product synthesized by the Gram-positive soil bacterium, Streptomyces mutabilis. wikipedia.orgnih.gov This species belongs to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including over two-thirds of all clinically important antibiotics. google.commdpi.com S. mutabilis has been isolated from various terrestrial environments, including soil, and is the source of not only Mutalomycin but also its naturally occurring analogs, 2-epimutalomycin and 28-epimutalomycin. wikipedia.orgnih.govdsmz.de

The genus Streptomyces provides an ideal environment for the production of complex molecules like polyethers. These bacteria possess large genomes with a high G+C content and, crucially, house the genetic blueprints for secondary metabolite production in discrete sets of genes known as biosynthetic gene clusters (BGCs). google.com The ability of various Streptomyces species to serve as robust hosts for the production of natural products makes them central to the discovery and investigation of compounds like Mutalomycin. nih.gov

Genetic and Enzymatic Basis of Polyether Biosynthesis

The construction of polyether antibiotics such as Mutalomycin is a classic example of modular polyketide synthesis, followed by a series of unique tailoring reactions that create the characteristic cyclic ether structures. This process is governed by a dedicated BGC containing all the necessary enzymatic components.

Role of Type I Polyketide Synthases (PKS) in Backbone Assembly

The carbon skeleton of Mutalomycin, like other polyethers, is assembled by Type I Polyketide Synthases (PKSs). These are massive, multifunctional enzyme complexes organized into modules. mdpi.comrsc.org Each module is responsible for one cycle of chain elongation, incorporating a specific precursor unit into the growing polyketide chain.

The assembly process begins with a starter unit, which is loaded onto the PKS. Subsequently, each module catalyzes a decarboxylative Claisen condensation between the growing chain and a selected extender unit, typically a malonyl-CoA derivative. mdpi.com For many polyethers, the extender units include methylmalonyl-CoA and ethylmalonyl-CoA, which lead to the incorporation of methyl and ethyl side chains, respectively, along the polyketide backbone. mdpi.com The sequence and specificity of the PKS modules dictate the precise length and pattern of alkyl substituents on the linear polyene intermediate, which is the precursor to the final polyether structure. rsc.orgsigmaaldrich.com

Table 1: Key Components of a Typical Type I PKS Module

| Domain | Function |

|---|---|

| Acyltransferase (AT) | Selects and loads the appropriate extender unit (e.g., malonyl-CoA, methylmalonyl-CoA) onto the ACP. |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain and the incoming extender unit via a phosphopantetheine arm. |

| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons. |

| Ketoreductase (KR) | (Optional) Reduces the β-keto group to a hydroxyl group. |

| Dehydratase (DH) | (Optional) Eliminates the hydroxyl group to form a double bond. |

| Enoyl Reductase (ER) | (Optional) Reduces the double bond to a single bond. |

Oxidative Cyclization Catalyzed by Epoxidases and Epoxide Hydrolases

The defining feature of polyether biosynthesis is the transformation of the linear polyene chain, assembled by the PKS, into a series of interconnected ether rings. This remarkable transformation is achieved through a cascade of oxidative cyclization reactions. wikipedia.orgresearchgate.net The process is initiated by a specialized flavin-dependent monooxygenase, known as an epoxidase. nih.gov This enzyme stereospecifically converts the double bonds (of E-geometry) in the polyketide backbone into epoxides. researchgate.netnih.gov

Following epoxidation, a second class of enzymes, the epoxide hydrolases, catalyzes the subsequent ring-closing cascade. researchgate.net The epoxide hydrolase facilitates a series of regioselective and stereospecific epoxide-opening and cyclization events, where the hydroxyl groups attack the adjacent epoxide rings to form the characteristic five- and six-membered cyclic ether structures of the polyether molecule. nih.govnih.gov This enzymatic cascade is a highly controlled process that ensures the precise formation of the complex, three-dimensional structure of compounds like Mutalomycin.

Characterization of Biosynthetic Gene Clusters for Polyether Ionophores

The complete set of instructions for producing a polyether antibiotic is encoded in a contiguous stretch of DNA called a biosynthetic gene cluster (BGC). google.com While the specific BGC for Mutalomycin has not been detailed in the reviewed literature, analysis of BGCs for analogous polyethers and other Streptomyces antibiotics like Mitomycin C and Tomaymycin reveals a common architecture. google.comnih.gov

These clusters typically contain:

PKS Genes: Large open reading frames (ORFs) encoding the modular Type I PKS enzymes responsible for backbone assembly. google.com

Tailoring Enzyme Genes: Genes encoding the epoxidase and epoxide hydrolase required for oxidative cyclization. nih.gov Additional tailoring enzymes for modifications like hydroxylation or methylation may also be present. nih.gov

Regulatory Genes: Genes that control the expression of the entire cluster, switching on antibiotic production at the appropriate time. nih.gov

Resistance Genes: Genes encoding proteins that protect the producing organism from the antibiotic it synthesizes. google.com This is often a drug-binding protein or an efflux pump. nih.gov

Transport Genes: Genes for proteins that export the final antibiotic out of the cell. google.com

For example, the BGC for Mitomycin C in Streptomyces lavendulae spans 55 kilobases and contains 47 distinct genes, including those for precursor supply, core assembly, regulation, and self-resistance. nih.govnih.gov

Table 2: Common Gene Types in Streptomyces Antibiotic BGCs

| Gene Category | Example Function (from analogous systems) | Reference Compound |

|---|---|---|

| Core Biosynthesis | Type I PKS, Non-ribosomal peptide synthetases (NRPS) | Polyethers, Mitomycin |

| Tailoring Enzymes | Epoxidase, Epoxide hydrolase, Methyltransferase, Glycosyltransferase | Polyethers, Mitomycin |

| Regulatory Proteins | Transcriptional activators or repressors (e.g., SARPs) | Mitomycin, Tomaymycin |

| Resistance/Transport | Drug-binding proteins, ABC transporters, MFS transporters | Mitomycin, Tomaymycin |

Precursor Incorporation Studies and Metabolic Engineering Strategies in Analogous Systems

Understanding the building blocks of natural products is fundamental to their study. While specific precursor feeding studies for Mutalomycin are not available, extensive research on analogous antibiotics from Streptomyces provides significant insight. For instance, studies on Mitomycin C biosynthesis in Streptomyces lavendulae and Streptomyces verticillatus have used isotopically labeled compounds to trace the origin of every part of its complex structure. nih.govresearchgate.net These experiments have shown that the mitosane core is derived from the key precursors 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl (B1232498) phosphate, with methyl groups being supplied by L-methionine. nih.gov

This knowledge of precursor incorporation opens the door to metabolic engineering strategies like precursor-directed biosynthesis and mutational biosynthesis. nih.gov In these approaches, the biosynthetic pathway of an organism is genetically blocked. The resulting mutant is then fed synthetic analogs of the natural precursor. The biosynthetic machinery of the organism can incorporate these synthetic precursors, leading to the production of novel, "unnatural" natural products with potentially altered properties. This strategy has been successfully applied to the erythromycin (B1671065) pathway, demonstrating the versatility of PKS enzymes and enabling the creation of new antibacterial compounds.

Furthermore, direct manipulation of BGCs, such as deleting or overexpressing specific genes, can lead to the accumulation of biosynthetic intermediates or increased production titers. nih.gov For instance, targeted manipulation of a regulatory gene in the Mitomycin C cluster led to a substantial increase in drug production. nih.gov Similar combinatorial biosynthesis approaches in polyether pathways have been used to generate novel aglycone derivatives, showcasing the potential to rationally design new molecules with improved characteristics.

Molecular Mechanism of Action: Ion Transport and Cellular Perturbation

Fundamental Principles of Polyether Ionophore-Mediated Cation Transport

Polyether ionophores are a class of naturally occurring compounds, primarily produced by Streptomyces species, that are capable of transporting metal cations across cellular and artificial membranes. nih.govresearchgate.net Their function is not as channel formers, which create a hydrophilic pore, but as mobile carriers that bind to an ion, shuttle it across the lipid bilayer, and release it on the other side. wikipedia.org This transport mechanism is central to their biological effects. mdpi.com

The remarkable ability of polyether ionophores to transport charged ions through the hydrophobic core of a cell membrane stems from their unique molecular architecture. researchgate.net These molecules are linear and possess multiple heterocyclic rings (tetrahydrofuran and/or tetrahydropyran), a single carboxylic acid group, and numerous oxygen atoms within their structure. researchgate.netagscientific.com

Upon encountering a metal cation, the flexible, linear molecule undergoes a conformational change, wrapping itself around the cation. nih.gov This process forms a three-dimensional, cage-like structure known as a pseudocycle. nih.govacs.org The cation is held within a hydrophilic interior cavity, where it is coordinated by the oxygen atoms of the ionophore. nih.govresearchgate.net This sequestration shields the cation's positive charge. Simultaneously, the exterior of the newly formed complex is lipophilic (hydrophobic), composed of the molecule's hydrocarbon backbone. nih.gov This lipophilic surface allows the entire ionophore-cation complex to dissolve in and diffuse across the lipid membrane. The pseudocyclic structure is further stabilized by strong, intramolecular hydrogen bonds, often involving the terminal carboxylic acid group and hydroxyl groups at the other end of the molecule. nih.gov

| Feature | Description | Source(s) |

| Core Structure | Linear molecule with multiple tetrahydrofuran (B95107) and/or tetrahydropyran (B127337) rings and a terminal carboxylic acid group. | researchgate.netagscientific.com |

| Cation Binding | Oxygen atoms form a hydrophilic inner core or "cage" that sequesters a metal cation. | nih.govresearchgate.net |

| Conformation | Forms a pseudocyclic (cage-like) structure around the cation upon binding. | nih.govacs.org |

| Stabilization | The complex is stabilized by intramolecular hydrogen bonds. | nih.gov |

| Solubility | The exterior of the complex is lipophilic, enabling it to traverse the hydrophobic cell membrane. | nih.govwikipedia.org |

The transport process mediated by carboxylic polyether ionophores like Mutalomycin is typically electroneutral, meaning it does not cause a net change in charge across themembrane. nih.govresearchgate.net This is achieved through a coupled exchange of a cation (like Na⁺) for a proton (H⁺). nih.gov

The mechanism proceeds as follows:

At the outer surface of the cell membrane, the ionophore, which possesses a deprotonated carboxylic group (I–COO⁻) at physiological pH, binds to a metal cation (M⁺). nih.gov

This forms a neutral, lipophilic complex (I–COO⁻M⁺) that can diffuse across the membrane down its concentration gradient. nih.govresearchgate.net

Upon reaching the inner side of the membrane (the cytoplasm), the complex encounters a higher concentration of protons (a lower pH). researchgate.net

The ionophore releases the metal cation (M⁺) into the cell and simultaneously binds a proton (H⁺) to its carboxylic group, forming the neutral, protonated acid form of the ionophore (I–COOH). nih.govresearchgate.net

This neutral, lipophilic molecule then diffuses back across the membrane to the exterior. researchgate.net

Once outside, it releases the proton and is free to bind another cation, repeating the cycle. researchgate.net

While polyether ionophores can transport various cations, many exhibit a marked preference for specific ions. This selectivity is largely determined by the size of the hydrophilic cage formed by the ionophore's folded structure. nih.gov The ionophore's cavity must be a suitable size to accommodate the specific ionic radius of the cation for optimal binding and complex formation.

Many well-known polyether ionophores, such as Monensin (B1676710) and Salinomycin (B1681400), demonstrate a high affinity for monovalent alkali metal cations, particularly sodium (Na⁺) and potassium (K⁺). mdpi.comagscientific.com For example, Monensin is well-regarded as a sodium ionophore. acs.org The biological activity of these compounds is primarily based on their ability to form these selective, lipophilic complexes with monovalent ions. mdpi.com This specificity allows them to target and disrupt the vital Na⁺/K⁺ gradients maintained by cells. researchgate.net The competition between different cations, such as Na⁺ and K⁺, for the binding site within the ionophore's lumen is a key aspect of their function. nih.gov

Mutalomycin Sodium as a Metal-Complexing Polyether

Mutalomycin is definitively classified as a metal-complexing polyether antibiotic. nih.gov It is produced by the bacterium Streptomyces mutabilis and functions as a monocarboxylic acid ionophore. nih.gov Its inherent structure, featuring six heterocyclic rings, enables it to engage in the cation-binding and transport mechanisms characteristic of its class. nih.gov The compound was originally isolated as its sodium salt, with the chemical formula C₄₁H₆₉NaO₁₂. nih.gov Further structural elucidation was accomplished through X-ray analysis of its potassium salt (C₄₁H₆₉KO₁₂), confirming its capacity to form stable complexes with key monovalent cations. nih.gov Structurally, Mutalomycin is related to Nigericin (B1684572), another well-known polyether ionophore. nih.gov

| Property | Details | Source(s) |

| Classification | Metal-complexing polyether antibiotic | nih.gov |

| Source | Streptomyces mutabilis (NRRL 8088) | nih.gov |

| Chemical Nature | Monocarboxylic acid | nih.gov |

| Molecular Formula (Sodium Salt) | C₄₁H₆₉NaO₁₂ | nih.gov |

| Structural Features | Contains six heterocyclic rings; related to Nigericin. | nih.gov |

| Confirmed Cation Complexes | Sodium (Na⁺), Potassium (K⁺) | nih.gov |

Investigations into Intracellular Ion Homeostasis Disruption

The primary mechanism of Mutalomycin's action involves the profound disruption of intracellular ion homeostasis. nih.govmdpi.com By facilitating the electroneutral exchange of cations for protons across the cell membrane, Mutalomycin and other polyether ionophores collapse the carefully maintained ion gradients that are critical for cell survival. nih.govagscientific.com Specifically, the transport of Na⁺ into the cell and the corresponding efflux of H⁺ disrupts the Na⁺/K⁺ gradient. nih.govresearchgate.net

This disruption triggers a cascade of detrimental cellular events. The influx of cations like Na⁺ leads to an increase in the osmotic pressure inside the cell. nih.gov This osmotic imbalance causes the cell to take on water, leading to swelling and the formation of vacuoles. nih.gov Furthermore, the dysregulation of ion concentrations places immense stress on cellular energy resources, as ion pumps like Na⁺/K⁺-ATPase work to counteract the ionophore-induced leak, consuming significant amounts of ATP. nih.gov This combination of osmotic stress and energy depletion ultimately leads to cell death. nih.govmdpi.com

Cellular and Subcellular Interactions of this compound

The interactions of this compound at the cellular level are dictated by its physicochemical properties as a hydrophobic molecule. nih.gov Like other polyether ionophores, Mutalomycin is highly effective against Gram-positive bacteria. nih.gov The reason for this selectivity lies in the structural differences between bacterial cell walls. Gram-positive bacteria lack the protective outer membrane that is characteristic of Gram-negative bacteria. nih.govagscientific.com This outer membrane in Gram-negative species is generally impermeable to large, hydrophobic compounds like Mutalomycin, thus rendering them resistant. nih.govagscientific.com

Structure Activity Relationship Sar Studies of Mutalomycin Sodium and Analogues

Elucidation of Key Structural Elements Governing Ionophoric and Biological Activity

The ionophoric activity of Mutalomycin sodium is fundamentally dictated by its unique molecular architecture, which facilitates the complexation of metal cations and their subsequent transport across lipid bilayers. As a polyether antibiotic, Mutalomycin possesses a backbone rich in ether linkages and oxygen-containing functional groups that create a polar cavity. This internal cavity is adept at binding cations, while the lipophilic exterior of the molecule allows it to traverse the nonpolar environment of the cell membrane. nih.gov

Structurally, Mutalomycin is characterized by the presence of six heterocyclic rings and is closely related to nigericin (B1684572). mdpi.com The key structural elements essential for its function include:

Hydroxyl Groups: Strategically positioned hydroxyl groups along the polyether chain participate in the coordination of the cation within the central cavity, contributing to the stability of the complex.

The Polyether Backbone: The flexible, oxygen-rich backbone allows the molecule to adopt a specific conformation, effectively encapsulating the cation. This conformational change shields the positive charge of the ion from the hydrophobic membrane interior. nih.gov

The biological activity of polyether ionophores like Mutalomycin is a direct consequence of their ability to disrupt the natural ion gradients across cellular membranes. nih.govfrontiersin.org This disruption of ion homeostasis can interfere with essential cellular processes, leading to antimicrobial and antiparasitic effects. nih.gov The specific structural arrangement of the ether rings and hydroxyl groups determines the ion selectivity and transport efficiency, which in turn dictates the biological potency and spectrum of activity.

Impact of Stereochemistry and Conformational Dynamics on Functional Properties

The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the biological function of complex natural products like Mutalomycin. The precise spatial orientation of the various functional groups is critical for the formation of a stable ion-ionophore complex and its subsequent interaction with the cell membrane.

The importance of stereochemistry in Mutalomycin is highlighted by the existence of natural epimers, which are stereoisomers that differ in the configuration at only one stereocenter. Two such minor metabolites isolated from the fermentation broth of Streptomyces mutabilis are 2-epimutalomycin and 28-epimutalomycin . The structures of these epimers have been elucidated by X-ray analysis, confirming that subtle changes in stereochemistry can lead to distinct molecular entities.

The conformational dynamics of polyether ionophores are central to their function. These molecules are not rigid structures but rather exist in a dynamic equilibrium of different conformations. nih.gov The process of ion capture and transport involves a series of conformational changes:

Open Conformation: In the absence of a cation, the ionophore exists in a more open and flexible conformation.

Complexation: Upon encountering a suitable cation, the molecule undergoes a conformational change to wrap around the ion, with the oxygen atoms of the ether and hydroxyl groups coordinating with the cation.

Closed Conformation: In the complexed state, the ionophore adopts a more compact, globular conformation, with the hydrophobic groups oriented towards the exterior and the polar groups and the cation sequestered within.

Decomplexation: After traversing the membrane, the ionophore releases the cation and reverts to its open conformation.

Analysis of Derivatization and Minor Metabolites on Ion Binding and Transport

To further probe the structure-activity relationships of Mutalomycin, researchers have synthesized a number of its derivatives. Chemical modification of the parent molecule allows for the systematic evaluation of the contribution of different functional groups to its ionophoric properties and biological activity.

One notable reaction is the desulfurization of an ethylthio derivative of Mutalomycin. This reaction unexpectedly led to the introduction of a hydroxyl group, yielding both the parent Mutalomycin and its epimer, 28-epimutalomycin. This finding not only provided a synthetic route to this minor metabolite but also underscored the potential for chemical manipulation to generate structural diversity.

The isolation and characterization of minor metabolites like 2-epimutalomycin and 28-epimutalomycin from the producing organism, Streptomyces mutabilis, provide valuable natural analogues for SAR studies. The fact that these epimers are produced alongside the parent compound suggests that the biosynthetic pathway may have some degree of flexibility.

Microbial Resistance Mechanisms to Polyether Ionophores

General Principles of Antimicrobial Resistance in Bacteria

Antimicrobial resistance (AMR) is the innate or acquired ability of a microorganism to withstand the effects of an antimicrobial agent to which it was once susceptible. ebi.ac.uk Bacteria can achieve resistance through several fundamental strategies. These include enzymatic inactivation or modification of the drug, alteration of the drug's target site to reduce its binding affinity, modification of metabolic pathways to circumvent the drug's effects, and changes in cell permeability to prevent the drug from reaching its intracellular target. nih.gov A primary mechanism for this last strategy is the active removal of the antimicrobial agent from the cell via efflux pumps. nih.govwikipedia.org

Resistance can be intrinsic, meaning it is a natural characteristic of the organism (e.g., the outer membrane of Gram-negative bacteria often prevents ionophore entry), or it can be acquired. oncolink.orgnih.gov Acquired resistance arises from either random mutations in the bacterial chromosome or, more commonly and concerningly, through the acquisition of resistance genes from other bacteria via horizontal gene transfer (HGT). agscientific.comresearchgate.net

Genetic Basis and Horizontal Gene Transfer of Ionophore Resistance Determinants

The genetic underpinnings of acquired resistance to polyether ionophores are a growing area of concern. While resistance in the ionophore-producing organisms themselves is chromosomally encoded, the discovery of resistance genes on mobile genetic elements (MGEs) in pathogenic bacteria highlights the risk of dissemination. mdpi.comnih.gov MGEs, such as plasmids and transposons, can be transferred between different bacteria—even across species—through a process called horizontal gene transfer (HGT). agscientific.comsalinomycin.pl

The primary mechanisms of HGT are:

Conjugation: The transfer of genetic material (usually a plasmid) between bacterial cells through direct contact. nih.gov

Transformation: The uptake and incorporation of naked DNA from the environment. researchgate.netnih.gov

Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). salinomycin.pl

A significant finding in ionophore resistance is the identification of the narAB operon. nih.gov This operon, which confers resistance to ionophores like narasin, has been found on transferable plasmids in clinically important bacteria such as Enterococcus faecium and Enterococcus faecalis. ebi.ac.uk Alarmingly, these same plasmids often carry genes conferring resistance to medically important antibiotics, such as vancomycin (B549263) and erythromycin (B1671065). mdpi.com This genetic linkage means that the use of polyether ionophores in agriculture can co-select for bacteria that are also resistant to critical human medicines, posing a significant One Health threat. nih.gov

Comparative Studies of Resistance Profiles to Mutalomycin Sodium

Mutalomycin is a polyether ionophore antibiotic produced by the bacterium Streptomyces mutabilis. nih.govwikipedia.org It is a monocarboxylic acid that forms complexes with metal ions and is structurally related to the well-known ionophore nigericin (B1684572). ebi.ac.uknih.gov Its sodium salt, this compound (C₄₁H₆₉NaO₁₂), is active against Gram-positive bacteria and has shown efficacy against the protozoan parasite Eimeria tenella, a cause of coccidiosis in poultry. nih.govnih.gov The minimum inhibitory concentration (MIC) of mutalomycin against Staphylococcus aureus has been reported to be as low as 0.3 μg/ml.

Despite its characterization in the late 1970s, a comprehensive review of current scientific literature reveals a notable absence of specific studies investigating the mechanisms of microbial resistance to Mutalomycin. Furthermore, no comparative studies detailing its resistance profile relative to other polyether ionophores like monensin (B1676710) or salinomycin (B1681400) are publicly available.

Given that Mutalomycin is a member of the carboxyl-polyether ionophore class, it is scientifically reasonable to hypothesize that bacterial resistance to it would involve the same general mechanisms that confer resistance to other compounds in this family. These likely include:

Active Efflux: The use of membrane-bound efflux pumps, such as those from the ABC or MFS superfamilies, to actively remove Mutalomycin from the bacterial cell, preventing its accumulation in the cell membrane.

Membrane Modification: Alterations to the cell envelope, such as the production of an extracellular polysaccharide matrix, to create a physical barrier that limits the diffusion of the lipophilic Mutalomycin molecule to the cell membrane.

Compensatory Mechanisms: Upregulation of the bacterium's own ion pumps to counteract the disruption of cation gradients caused by Mutalomycin.

Without direct experimental data, the potential for cross-resistance between Mutalomycin and other ionophores, as well as the genetic basis for any such resistance (e.g., carriage on mobile elements like the narAB operon), remains an important but unanswered question.

Synthetic Chemistry and Analogue Development of Mutalomycin Sodium

Methodologies for the Total Synthesis of Complex Polyether Architectures

The total synthesis of polyether ionophores like Mutalomycin represents a formidable challenge in organic chemistry due to their large, flexible backbones, numerous stereocenters, and the presence of multiple cyclic ether systems. While a specific total synthesis of Mutalomycin has not been reported in publicly accessible literature, the general strategies for constructing such molecules are well-established and would be applicable.

A common approach is a convergent synthesis , where the complex molecule is retrosynthetically disconnected into several smaller, more manageable fragments. These fragments are synthesized independently and then coupled together in the later stages of the synthesis. Key bond disconnections for polyether ionophores often occur at the carbon-carbon bonds connecting the cyclic ether units or at the acyclic chain sections.

The construction of the characteristic tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings is a central aspect of the synthesis. Methodologies to achieve this with high stereocontrol include:

Epoxide-opening cascades: This powerful strategy involves the sequential opening of epoxides by internal nucleophiles (often hydroxyl groups) to form cyclic ethers. The stereochemistry of the starting acyclic precursor dictates the stereochemical outcome of the cyclization.

Intramolecular Williamson ether synthesis: This involves the cyclization of a halo- or sulfonyloxy-alcohol under basic conditions.

Oxy-mercuration/demercuration: This method can be used to form cyclic ethers from unsaturated alcohols.

The coupling of the synthesized fragments is another critical phase. Common reactions employed for this purpose include:

Aldol reactions: To form carbon-carbon bonds and introduce new stereocenters.

Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds which can then be further functionalized.

Julia-Kocienski olefination: A reliable method for the stereoselective formation of trans-double bonds.

Suzuki, Stille, and other cross-coupling reactions: For the formation of carbon-carbon bonds between sp2- and sp3-hybridized centers.

The final stages of the synthesis would involve the introduction of any remaining functional groups and the deprotection of protecting groups used throughout the synthesis to shield reactive functionalities.

Rational Design and Synthesis of Mutalomycin Sodium Analogues for Modified Activity

The rational design of analogues of natural products like Mutalomycin is a key strategy in medicinal chemistry to improve their biological activity, enhance their selectivity, and reduce potential toxicity. While specific examples for Mutalomycin are not documented, the principles of analogue design for polyether ionophores would focus on modifying key structural motifs.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogues, chemists can identify the pharmacophore—the essential structural features required for activity. For a polyether ionophore, these modifications could include:

Modification of the Carboxylic Acid Group: The terminal carboxylic acid is crucial for ion binding and transport. Esterification or amidation of this group can probe its importance and potentially alter the compound's pharmacokinetic properties.

The synthesis of these analogues would leverage the same synthetic methodologies described for the total synthesis, either by incorporating modified building blocks during the main synthetic sequence or by late-stage functionalization of the natural product.

Semisynthetic Approaches and Chemical Derivatization of Natural Mutalomycin

Semisynthesis, which involves the chemical modification of a readily available natural product, is a powerful and efficient approach to generate novel analogues. Given that Mutalomycin can be obtained through fermentation of Streptomyces mutabilis, it serves as a potential starting material for semisynthetic modifications.

Based on the known reactivity of other polyether ionophores, several derivatization strategies could be envisioned for Mutalomycin:

Esterification and Amidation of the Carboxylic Acid: As mentioned previously, the carboxylic acid is a prime target for modification. Reaction with various alcohols or amines would yield a library of esters and amides, which could exhibit altered solubility, cell permeability, and biological activity.

Acylation of Hydroxyl Groups: The free hydroxyl groups on the Mutalomycin backbone could be acylated with a variety of acylating agents to introduce different functional groups. This could be used to probe the role of these hydroxyls in biological activity or to attach reporter tags.

Oxidation of Alcohols: Selective oxidation of primary or secondary alcohols to aldehydes or ketones could provide handles for further functionalization, such as the introduction of new carbon-carbon bonds or the formation of imines or oximes.

These semisynthetic derivatives would be crucial for establishing a comprehensive SAR profile for Mutalomycin and for potentially identifying analogues with improved therapeutic properties.

Development of Synthetic Probes for Investigating Molecular Interactions

To understand the mechanism of action of Mutalomycin and to identify its cellular targets, the development of synthetic probes is essential. These probes are typically derivatives of the parent molecule that have been modified to include a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photoreactive group.

The design and synthesis of such probes require careful consideration to ensure that the modification does not significantly alter the biological activity of the parent compound. Common strategies for the development of Mutalomycin-based probes could include:

Fluorescent Probes: A fluorescent dye could be attached to a non-essential part of the Mutalomycin molecule, for example, via an ester or amide linkage at the carboxylic acid terminus. These probes would allow for the visualization of the subcellular localization of Mutalomycin using fluorescence microscopy.

Biotinylated Probes: The attachment of a biotin tag would enable the use of affinity-based pulldown assays to identify the proteins that interact with Mutalomycin within a cell. The biotinylated probe and its binding partners could be isolated using streptavidin-coated beads and the interacting proteins identified by mass spectrometry.

Photo-affinity Probes: These probes contain a photoreactive group (e.g., a benzophenone (B1666685) or an aryl azide) that can be activated by UV light to form a covalent bond with nearby molecules. This allows for the irreversible labeling of the biological targets of Mutalomycin.

The synthesis of these probes would involve the coupling of the appropriate reporter group to a suitable functional handle on the Mutalomycin scaffold, which could be introduced via semisynthetic methods.

Advanced Analytical Methodologies in Mutalomycin Sodium Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of complex natural products like Mutalomycin. The initial structural determination of Mutalomycin was established through single-crystal X-ray analysis of its potassium salt. nih.gov However, NMR provides critical data for confirming the structure in solution and for assigning all proton (¹H) and carbon (¹³C) signals to their specific positions within the molecule.

The assignment of the ¹³C NMR spectrum of Mutalomycin was greatly aided by comparing it with the spectra of structurally related polyether antibiotics, particularly Monensin (B1676710) and Lonomycin. researchgate.netclockss.org Mutalomycin shares significant structural motifs with these compounds, such as the arrangement of its B and C rings, which allows for a degree of comparative analysis in the spectral assignments. clockss.org

A complete assignment involves a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, including:

¹H NMR: Identifies the chemical environment of each proton, with chemical shifts, coupling constants (J-values), and signal multiplicities providing information about proton connectivity.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments (e.g., carbonyl, olefinic, aliphatic, methoxy).

2D Techniques (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is essential for connecting different fragments of the molecule and identifying quaternary carbons. arkat-usa.org

Through this integrated approach, researchers can piece together the complex polyether backbone of Mutalomycin, confirming the sequence of its six heterocyclic rings and the stereochemistry of its numerous chiral centers.

Table 1: Illustrative NMR Data Types for Mutalomycin Structural Analysis This table illustrates the types of data obtained from NMR experiments used in the structural elucidation of polyether antibiotics like Mutalomycin. Specific chemical shifts for Mutalomycin are not publicly available in the referenced literature.

| NMR Experiment | Type of Information Obtained | Example Application for Mutalomycin |

| ¹H NMR | Chemical shift (δH), multiplicity, coupling constants (J) | Differentiating between methyl protons, methylene (B1212753) protons, and methine protons across the polyether backbone. |

| ¹³C NMR | Number of unique carbons, chemical shift (δC) | Identifying the carboxylate carbon, carbons in the tetrahydropyran (B127337) rings, and the various methyl and methoxy (B1213986) carbons. |

| DEPT-135 | Distinguishes between CH, CH₂, and CH₃ groups | Confirming the number of methyl, methylene, and methine carbons in the structure. |

| COSY | ¹H-¹H spin-spin coupling networks | Tracing the proton connectivity within each of the six heterocyclic rings. |

| HSQC | Direct ¹H-¹³C one-bond correlations | Assigning specific proton signals to their directly bonded carbon atoms. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Connecting the individual ring systems and assigning quaternary carbons by observing correlations from nearby protons. |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of Mutalomycin. The antibiotic was initially identified as having the chemical formula C₄₁H₆₉NaO₁₂, corresponding to its sodium salt. nih.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) provides deeper structural insights through controlled fragmentation of the molecular ion. wikipedia.org In an MS/MS experiment, the Mutalomycin ion (e.g., the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reveal information about the molecule's structure.

For a polyether antibiotic like Mutalomycin, characteristic fragmentation patterns would include:

Sequential loss of water molecules (H₂O) from the multiple hydroxyl groups.

Loss of the carboxylic acid group as CO₂ (decarboxylation).

Cleavage of the ether linkages that form the heterocyclic rings, leading to the breakdown of the polyether backbone.

By analyzing the mass-to-charge (m/z) ratios of these fragments, a detailed fragmentation map can be constructed, which serves as a structural fingerprint for Mutalomycin. chemguide.co.ukresearchgate.net This is invaluable for identifying the compound in complex mixtures, such as fermentation broths, and for distinguishing it from other related polyether antibiotics. LC-MS/MS, which couples liquid chromatography with mass spectrometry, is the method of choice for quantifying Mutalomycin in biological samples, offering high sensitivity and selectivity. nih.govnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation, purification, and purity assessment of Mutalomycin. Given its nature as a polyether antibiotic, specific HPLC methods are employed to achieve effective separation from other metabolites produced during fermentation.

A common approach for the analysis of polyether antibiotics involves reversed-phase HPLC. pickeringlabs.comnih.gov A typical setup would include:

Column: A reversed-phase column, such as a C18 (octadecylsilane) column, where separation occurs based on hydrophobicity. nih.gov

Mobile Phase: A gradient mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. nih.gov

Detection: Due to the lack of a strong chromophore in many polyether antibiotics, direct UV detection can be challenging. Therefore, post-column derivatization is often employed. pickeringlabs.com In this method, the column eluent is mixed with a reagent (e.g., vanillin (B372448) in an acid medium) that reacts with the antibiotic to produce a colored derivative, which can then be detected by a UV-Vis spectrophotometer at a specific wavelength. pickeringlabs.com

This method allows for the accurate quantification of Mutalomycin and the assessment of its purity by separating it from any impurities, degradation products, or related compounds.

Table 2: Representative HPLC Method for Polyether Antibiotic Analysis This table describes a general method applicable to the analysis of polyether antibiotics like Mutalomycin, based on established protocols for this class of compounds.

| Parameter | Condition | Purpose |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mixture. |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates molecules based on polarity; suitable for moderately nonpolar compounds like Mutalomycin. |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture (gradient elution) | The changing solvent composition allows for the efficient elution of compounds with varying polarities. |

| Flow Rate | ~0.5 - 1.0 mL/min | Controls the speed of the separation process. |

| Detection Method | Post-column derivatization followed by UV-Vis Detection | Enhances detection by creating a colored complex that absorbs light strongly at a specific wavelength (e.g., ~520 nm for vanillin derivatives). |

| Internal Standard | A related but distinct polyether antibiotic | Used for accurate quantification by correcting for variations in injection volume and system response. |

Application of Integrated Omics Approaches for Biosynthetic Pathway Elucidation

Understanding how Streptomyces mutabilis synthesizes a complex molecule like Mutalomycin requires a deep dive into its genetic and metabolic machinery. While the specific biosynthetic pathway for Mutalomycin has not been detailed in the available literature, modern integrated omics approaches provide a clear roadmap for its elucidation. pickeringlabs.comuva.es

The biosynthesis of polyether antibiotics is known to be carried out by large, multi-enzyme complexes called Polyketide Synthases (PKSs), which are encoded by a series of genes organized into a biosynthetic gene cluster (BGC) . sigmaaldrich.comnih.gov

An integrated omics strategy to uncover this pathway would involve:

Genomics: The first step is to sequence the entire genome of Streptomyces mutabilis. Bioinformatic tools can then be used to search the genome for PKS genes and identify the complete Mutalomycin BGC. sigmaaldrich.comnih.gov This cluster would contain not only the core PKS genes but also genes for tailoring enzymes (e.g., hydroxylases, methyltransferases) that modify the polyketide backbone, as well as genes for regulation and self-resistance. nih.govnih.gov

Transcriptomics (RNA-seq): By comparing the gene expression profiles of the bacterium under Mutalomycin-producing versus non-producing conditions, researchers can identify which genes in the predicted BGC are actively transcribed during antibiotic synthesis. This co-expression analysis provides strong evidence for the involvement of these genes in the pathway. clockss.orguva.es

Proteomics: This approach identifies the actual proteins (enzymes) present during fermentation, confirming that the genes identified by genomics and transcriptomics are translated into functional machinery.

Metabolomics: Using techniques like LC-MS/MS, scientists can analyze the small molecules present in the cell culture over time. This can lead to the identification of pathway intermediates—partially built versions of Mutalomycin—that accumulate when specific genes in the BGC are inactivated through genetic engineering. uva.es

By integrating data from these different "omics" layers, a complete and detailed model of the Mutalomycin biosynthetic pathway can be constructed, from the initial precursor molecules to the final complex structure. youtube.com

Cellular and Biochemical Research on Mutalomycin Sodium S Effects

Investigations into the Impact on Microbial Cell Growth and Viability

Research has established Mutalomycin's efficacy against specific types of microbial pathogens, primarily Gram-positive bacteria and certain protozoa. nih.govnih.gov

Mutalomycin has demonstrated inhibitory activity against Gram-positive bacteria. nih.govnih.gov Polyether antibiotics, the class to which Mutalomycin belongs, function by transporting cations like K+ across the bacterial cell membrane. nih.gov This action disrupts the cell's vital ion homeostasis and osmotic balance, ultimately leading to cell death. nih.gov While detailed minimum inhibitory concentration (MIC) data from broad-panel studies are not widely published, its general effectiveness is noted in foundational research. nih.gov

Table 1: Documented Antibacterial Activity of Mutalomycin

| Microbial Class | Activity Status | Source |

|---|---|---|

| Gram-Positive Bacteria | Susceptible | nih.govnih.gov |

This table is based on available research which confirms activity against Gram-positive bacteria but does not specify activity against Gram-negative strains.

Beyond its antibacterial properties, Mutalomycin has been evaluated for its effectiveness against other types of microbial pathogens. It has been found to be active against the protozoan parasite Eimeria tenella, which is a causative agent of coccidiosis in chickens. nih.govnih.gov This anticoccidial activity is a characteristic shared with other polyether antibiotics. nih.gov Studies on its efficacy against fungal pathogens are not prominently featured in the available scientific literature. nih.gov

Molecular and Biochemical Analysis of Cellular Target Engagement

The primary molecular mechanism of Mutalomycin is its function as an ionophore, which is a molecule that can bind to a specific ion and carry it across a lipid membrane. nih.govnih.gov As a metal-complexing polyether, Mutalomycin sodium engages its cellular targets by disrupting the fundamental process of ion transport. nih.gov

The molecule's structure allows it to form a cage-like complex around metal cations. nih.gov This complex effectively shields the ion's charge, enabling it to pass through the hydrophobic lipid bilayer of cell membranes, a barrier that would typically be impermeable to such ions. nih.gov By transporting these cations, Mutalomycin disrupts the vital electrochemical gradients across cellular and mitochondrial membranes. This disruption of ion homeostasis is the core of its biological activity and the primary form of cellular target engagement. nih.govnih.gov

Effects on Intracellular Signaling Pathways and Metabolic Processes (e.g., DNA synthesis, lipid metabolism)

The ionophoric action of Mutalomycin has significant downstream consequences for intracellular metabolic processes, particularly those dependent on stable ion gradients. The transport of cations across mitochondrial membranes can disrupt the mitochondrial membrane potential, which is crucial for ATP synthesis. nih.gov While studies specifically detailing Mutalomycin's impact on signaling pathways are limited, the known effects of related ionophores like nigericin (B1684572) and salinomycin (B1681400) suggest that by altering intracellular ion concentrations, these compounds can trigger various cellular responses. nih.gov

Disruption of ionic balance can lead to a cascade of events, including the deregulation of osmotic balance and interference with energy-dependent metabolic pathways. nih.gov Unlike alkylating agents such as mitomycin C, which directly damage and inhibit the synthesis of DNA, the effects of an ionophore like Mutalomycin on processes such as DNA synthesis are generally indirect, resulting from a broader cellular stress and energy depletion rather than a direct interaction with the DNA molecule itself. nih.govnih.govdrugbank.com

Studies on Selective Cytotoxicity in Specific Cell Line Models

Specific studies focusing on the selective cytotoxicity of this compound in a range of cell line models are not extensively documented in publicly available research. However, its activity against the protozoan Eimeria tenella demonstrates a degree of selective toxicity. nih.govnih.gov

The broader class of polyether ionophore antibiotics, including compounds structurally related to Mutalomycin like salinomycin and nigericin, have been subjects of cytotoxicity research. nih.gov These related compounds have demonstrated potent cytotoxic activity against various cancer cell lines in preclinical studies. nih.gov The mechanism for this cytotoxicity is linked to their ability to disrupt ion homeostasis, which can be particularly detrimental to cancer cells that often exhibit altered ion gradients and metabolic states compared to normal cells. nih.gov However, direct extrapolation of these findings to Mutalomycin requires specific investigation using various cell line models to establish its unique cytotoxicity profile.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Mutalomycin sodium, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves fermentation-based extraction followed by sodium salt conversion. To optimize yield, monitor fermentation parameters (e.g., pH, temperature, nutrient composition) using high-performance liquid chromatography (HPLC) for purity assessment . Validate protocols against peer-reviewed studies to ensure reproducibility, and consider fractional crystallization for enhanced purity .

Q. What mechanisms underlie this compound’s bioactivity, and how can researchers validate these in vitro?

- Methodological Answer : Conduct dose-response assays (e.g., MIC tests for antimicrobial activity) paired with mechanistic studies (e.g., membrane permeability assays or protein binding assays). Use control compounds with known mechanisms to benchmark results. For validation, replicate experiments across multiple cell lines and employ statistical models (e.g., ANOVA) to confirm significance .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation. Pair these with X-ray crystallography for conformational analysis. For functional characterization, use circular dichroism (CD) to study interactions with biological targets .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Perform a systematic review of existing studies to identify variables affecting outcomes (e.g., solvent systems, assay conditions). Design a meta-analysis using standardized protocols (e.g., identical cell lines, controlled pH) to isolate confounding factors. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What strategies mitigate batch-to-batch variability in this compound production during large-scale research applications?

- Methodological Answer : Implement quality-by-design (QbD) principles, including real-time monitoring of critical process parameters (CPPs) like aeration and agitation rates. Use multivariate analysis (e.g., PCA) to identify variability sources and adjust fermentation conditions iteratively .

Q. How should researchers approach dose-response modeling when this compound exhibits non-linear pharmacokinetics?

- Methodological Answer : Utilize non-compartmental analysis (NCA) for initial pharmacokinetic profiling. For non-linear dynamics, apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific partitioning. Validate models using in vivo data and Bayesian statistical methods to refine parameter estimates .

Q. What experimental frameworks are optimal for studying this compound’s synergistic effects with other antimicrobial agents?

- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For mechanistic synergy, combine transcriptomic profiling (e.g., RNA-seq) with pathway enrichment analysis. Ensure statistical power by predefining sample sizes via power analysis (α=0.05, β=0.2) .

Methodological Considerations for Data Interpretation

- Handling Contradictory Data : Cross-validate findings using orthogonal methods (e.g., corroborate HPLC results with bioassays) and critically appraise study limitations (e.g., exposure measurement errors) using criteria from and .

- Literature Review : Follow PRISMA guidelines for systematic reviews, prioritizing studies with robust sodium intake estimation methods (e.g., 24-hour urinary sodium excretion over dietary recall) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.